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Abstract

Sandalwood oil, prized for its fragrance and bioactivity, is primarily composed of santalenes and their

oxidized derivatives, santalols. The key enzyme in their biosynthesis is santalene synthase (STS). With the

overexploitation of sandalwood trees, heterologous production in microbial hosts like Saccharomyces

cerevisiae presents a sustainable alternative. This document details standardized protocols and application

notes for the expression of santalene synthase in microbial systems, leveraging recent advances in enzyme

engineering, metabolic pathway optimization, and fermentation strategies to achieve high-yield

production of santalenes and santalols.

Introduction to Santalene Synthase and Microbial
Production

Santalene synthase is a terpene synthase that cyclizes the universal sesquiterpene precursor, farnesyl

diphosphate (FPP), into a mixture of santalene isomers (α-santalene, β-santalene, epi-β-santalene, and exo-α-

bergamotene). These santalenes are subsequently oxidized by cytochrome P450 monooxygenases (e.g.,

SaCYP736A167) to form the valuable santalols [1] [2]. The quality of sandalwood oil is defined by the ratio

of its components, with (Z)-α-santalol and (Z)-β-santalol content being critically important according to the

ISO 3518:2002 standard [1] [3].
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Microbial hosts, particularly the yeast Saccharomyces cerevisiae, are favored for heterologous production

due to their native mevalonate (MVA) pathway for supplying FPP, genetic tractability, and industrial

robustness [2] [4]. The general biosynthetic pathway reconstituted in yeast is outlined below.

Acetyl-CoA Mevalonate (MVA) Pathway Enzymes Farnesyl Diphosphate (FPP) Santalene Synthase (STS) Cyclization Santalene Isomers Cytochrome P450 (e.g., SaCYP736A167) Oxidation Santalols (e.g., α-Santalol)
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Diagram 1: Microbial biosynthetic pathway for santalenes and santalols.

Key Enzymes and Genetic Components

Table 1: Characterized Santalene/ Bergamotene Synthases

Gene
Name

Species
GenBank
ID

Substrate
Major
Products (%)

Key
Characteristics

Reference

SaSSy Santalum
album

HQ343276 (E,E)-FPP α-santalene,
β-santalene,

epi-β-
santalene,

exo-α-
bergamotene

Product-
promiscuous,

native enzyme

[2]

SanSyn Clausena
lansium

HQ452480 (E,E)-FPP α-santalene
(>90%), trace

exo-α-
bergamotene

Product-specific,
high α-

santalene
fidelity

[1] [2]
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Gene
Name

Species
GenBank
ID

Substrate
Major
Products (%)

Key
Characteristics

Reference

SBS Solanum
habrochaites

FJ194970 (Z,Z)-FPP α-santalene,

epi-β-
santalene,

endo-α-
bergamotene

Uses unusual

(Z,Z)-FPP
substrate

[2]

CiCaSSy Cinnamomum
camphora

LQ880194 (E,E)-FPP α-santalene,
β-santalene,

trans-α-
bergamotene

97% identity
with myrcene

synthase
(CiCaMS)

[5]

Enzyme Engineering for Product Ratio Control

The product profile of STS can be rationally engineered to match the desired sandalwood oil standard [1]:

Plastic Residue Identification: Multiscale simulations of SaSSy and SanSyn identified residue F441

in SanSyn as a key residue restricting intermediate conformational dynamics, leading to its specificity
for α-santalene.

Rational Mutagenesis: Site-saturation mutagenesis at this position generated the mutant
SanSyn(F441V), which produced a more desirable profile: 57.2% α-santalene, 28.6% β-santalene,
6.7% epi-β-santalene, and 7.6% exo-α-bergamotene [1].

Host Strain Development and Metabolic Engineering

A typical workflow for constructing a high-yield santalene-producing yeast strain involves multiple targeted

engineering steps.
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Wild-Type Yeast Strain

Step 1: Enhance Precursor Supply
- Overexpress tHMG1 (cytosolic)

- Overexpress ERG20 (FPP synthase)
- Overexpress IDI1 (IPP isomerase)

Step 2: Downregulate Competing Pathways
- Downregulate ERG9 (squalene synthase)
- Knock out LPP1, DPP1 (FPP hydrolysis)

Step 3: Introduce Santalene Synthase
- Express engineered SanSyn(F441V)

Step 4: Introduce P450 & CPR
- Express SaCYP736A167

- Express cytochrome P450 reductase (CPR)

Step 5: Spatial Engineering & Fermentation
- Use NES tags for cytosolic localization

- Fed-batch fermentation

Click to download full resolution via product page

Diagram 2: Workflow for engineering a santalene/santalol-producing yeast strain.
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Table 2: Metabolic Engineering Strategies for Enhanced
Santalene Production

Engineering
Target

Specific Modification
Expected Outcome /
Rationale

Example Strain / Titer

Precursor
Supply

Overexpress truncated,

cytosolic HMG1 (tHMG1),
ERG20 (FPP synthase), IDI1

[4].

Increases flux through

the MVA pathway
towards FPP.

Competing
Pathways

Downregulate ERG9 (squalene

synthase) using a repressible
promoter. Knock out LPP1 and

DPP1 [4].

Diverts FPP away

from sterols and
prevents FPP

hydrolysis to farnesol.

Santalene
Synthase

Express engineered

SanSyn(F441V) from a strong,
inducible promoter (e.g.,

GAL1/10) [1].

Generates a

santalene profile close
to the desired ISO

standard.

SZ-24: 704.2 mg/L total

santalenes/santalols [1]

Santalol
Production

Co-express SaCYP736A167

and a cytochrome P450
reductase (CPR) in the

endoplasmic reticulum [1].

Efficiently oxidizes

santalenes to
santalols.

Spatial
Engineering

Add Nuclear Export Signal

(NES) tags to mislocalized
enzymes; target pathway to

peroxisomes [4].

Improves substrate

channeling, mitigates
cytotoxicity, boosts

titer.

Engineered strain:

568.59 mg/L α-santalene
[4]

Detailed Experimental Protocols
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Protocol 1: Construction of an Engineered Santalene Synthase
Expression Cassette

Objective: Clone the engineered SanSyn(F441V) gene into a yeast expression vector.

Gene Synthesis: Based on the SanSyn sequence (GenBank: HQ452480), synthesize the
SanSyn(F441V) gene codon-optimized for S. cerevisiae.

Plasticity Residue Mutagenesis: Introduce the F441V mutation using site-directed mutagenesis
PCR with primers covering the mutation site [1].

Cloning: Ligate the purified PCR product into a yeast episomal (e.g., pESC series) or integrative
(e.g., pUG series) vector, downstream of a strong, inducible promoter like GAL1.

Transformation & Verification: Transform the construct into E. coli DH5α for propagation. Isolate the
plasmid and verify the sequence by Sanger sequencing.

Protocol 2: Yeast Strain Engineering via CRISPR-Cas9

Objective: Integrate the SanSyn(F441V) expression cassette and delete competing genes.

Materials:

S. cerevisiae BY4742 or CEN.PK background.
CRISPR-Cas9 plasmid system for yeast.

Donor DNA for SanSyn(F441V) integration and LPP1/DPP1 knockout (hphMX or natMX
markers).

Procedure:
Design gRNAs: Design gRNAs targeting the genomic locus for gene integration (e.g., delta

site) and for knocking out LPP1 and DPP1.
Co-transformation: Co-transform the yeast strain with the CRISPR-Cas9 plasmid and the

donor DNA fragments.
Selection & Screening: Plate transformations on appropriate selective media (e.g., -Ura for

the plasmid, hygromycin for hphMX). Screen colonies by PCR to verify correct integration and
gene knockout [4].

Curing Cas9 Plasmid: Streak positive colonies on 5-FOA plates to cure the CRISPR plasmid.

Protocol 3: Analytical Methods - GC-MS for Santalene/Santalol
Quantification
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Objective: Quantify and profile santalene and santalol production in engineered yeast cultures.

Extraction:
Culture yeast in 5 mL of inducing medium (e.g., SG-Ura) for 48-72 hours.

Extract metabolites from 1 mL of culture with an equal volume of organic solvent (e.g., ethyl
acetate or hexane). Vortex vigorously for 10 minutes and centrifuge.

Collect the organic (upper) layer for analysis [1] [4].
GC-MS Analysis:

Instrument: Agilent 7890B GC system coupled with a 5977A MSD.
Column: HP-5ms UI (30 m × 250 μm × 0.25 μm).

Parameters:
Injector temperature: 250°C.

Oven program: 60°C for 1 min, ramp at 10°C/min to 180°C, then at 20°C/min to 280°C,
hold for 5 min.

Carrier gas: Helium, constant flow of 1.0 mL/min.
Injection: Splitless mode, 1 μL.

Identification & Quantification: Identify compounds by comparing retention times and mass
spectra with authentic standards. Use a calibration curve of α-santalene for quantification [4].

Protocol 4: Fed-Batch Fermentation in a Bioreactor

Objective: Achieve high-density fermentation for maximal santalene/santalol production.

Seed Culture: Inoculate a single colony into 10 mL of SD-Ura medium. Grow at 30°C, 220 rpm for 24

hours.
Batch Fermentation:

Transfer the seed culture to a 5L bioreactor containing 1.5L of defined fermentation medium
(e.g., Yeast Nitrogen Base without amino acids, supplemented with appropriate nutrients and

20 g/L glucose).
Control parameters: Temperature 30°C, pH 5.5 (maintained with NH₄OH and H₃PO₄), dissolved

oxygen (DO) > 30% (via cascading agitation and aeration) [4].
Fed-Batch Phase:

Once the initial glucose is depleted (as indicated by a DO spike), initiate a feed of a
concentrated carbon source (e.g., 500 g/L glucose or galactose for induction) at a controlled

rate to maintain a low residual sugar concentration.
Induce the expression of SanSyn(F441V) by adding galactose to a final concentration of 20 g/L

if using the GAL promoter.
Continue fermentation for 3-5 days, sampling regularly for product analysis and nutrient

monitoring.
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Product Harvest: Extract the entire culture broth as described in Protocol 3 for final product

quantification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution

Low santalene titer Insufficient FPP supply;
inefficient enzyme

expression.

Overexpress tHMG1, ERG20, IDI1; downregulate
ERG9; verify STS gene sequence and expression.

High farnesol/sterol
byproducts

FPP hydrolysis or

diversion to sterols.

Knock out LPP1 and DPP1; strengthen ERG9

downregulation.

Poor santalol
production

Inefficient P450 activity;

lack of CPR.

Co-express the P450 reductase (CPR); optimize

P450 codon usage; consider N-terminal
engineering for better yeast expression.

Low overall flux Spatial mislocalization of
pathway enzymes.

Check enzyme localization with fluorescence tags;
use NES tags to retain enzymes in the cytoplasm

[4].

Conclusion

The heterologous expression of santalene synthase in engineered microbial hosts is a viable and sustainable

route to producing high-value sandalwood oil components. Success hinges on a multi-faceted strategy

combining enzyme engineering to tailor the product profile, systematic metabolic engineering to

maximize precursor flux, and advanced fermentation for scalable production. The protocols outlined herein

provide a foundation for researchers to develop robust microbial platforms for the biotechnological

production of santalenes and santalols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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